molecular formula C13H14O4 B13338763 7-Methoxy-4',5'-dihydro-2'H-spiro[chromane-2,3'-furan]-4-one

7-Methoxy-4',5'-dihydro-2'H-spiro[chromane-2,3'-furan]-4-one

Cat. No.: B13338763
M. Wt: 234.25 g/mol
InChI Key: VOBZMUFIGGIDFU-UHFFFAOYSA-N
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Description

7-Methoxy-4',5'-dihydro-2'H-spiro[chromane-2,3'-furan]-4-one is a high-purity synthetic spirocyclic compound of interest in medicinal and organic chemistry research. This molecule features a chroman-4-one core fused to a dihydrofuran ring via a spiro carbon center, creating a complex three-dimensional structure valuable for probing structure-activity relationships. The spirochroman-4-one scaffold is recognized as a privileged structure in drug discovery due to its presence in various biologically active molecules . Researchers utilize this and related compounds as key intermediates for constructing complex heterocyclic systems, particularly for developing novel pharmacophores . The integration of the chromanone moiety, which is common in flavonoids and other natural products, with a spirocyclic architecture may contribute to its research value in exploring new chemical spaces . Its specific molecular architecture makes it a versatile building block for developing compounds for screening in various biochemical assays. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

7-methoxyspiro[3H-chromene-2,3'-oxolane]-4-one

InChI

InChI=1S/C13H14O4/c1-15-9-2-3-10-11(14)7-13(4-5-16-8-13)17-12(10)6-9/h2-3,6H,4-5,7-8H2,1H3

InChI Key

VOBZMUFIGGIDFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CC3(O2)CCOC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4’,5’-dihydro-2’H-spiro[chromane-2,3’-furan]-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a chromane derivative, followed by the introduction of a furan ring through a cyclization reaction. Specific reagents and catalysts, such as Lewis acids, are often employed to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4’,5’-dihydro-2’H-spiro[chromane-2,3’-furan]-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups like halogens or amines.

Scientific Research Applications

7-Methoxy-4’,5’-dihydro-2’H-spiro[chromane-2,3’-furan]-4-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 7-Methoxy-4’,5’-dihydro-2’H-spiro[chromane-2,3’-furan]-4-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spiro structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved might include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirochromane Derivatives

(a) 5,7-Dihydroxyspiro[chromane-2,1'-cyclohexan]-4-one (CAS 135110-71-3)
  • Structure : Shares a spirochromane core but replaces the dihydrofuran with a cyclohexane ring.
  • Substituents : Contains hydroxyl groups at positions 5 and 7, contrasting with the methoxy group at position 7 in the target compound.
  • Implications : The hydroxyl groups may enhance water solubility, while the cyclohexane ring introduces greater steric bulk compared to the dihydrofuran system .
(b) 6′,7′-Dihydroxy-2-methoxy-3′,4′-dihydro-2′H-spiro[cyclohexane-1,1′-naphthalene]-2,5-dien-4-one
  • Structure : A naphthalene-based spiro system fused to cyclohexane.
  • Substituents : Multiple hydroxyl and methoxy groups but lacks the chromane backbone.
  • Implications : The extended aromatic system may alter electronic properties and binding affinity compared to the chromane-dihydrofuran hybrid .

Non-Spiro Chromanone Derivatives

(a) 7-Methoxy-4-chromanone (CAS 42327-52-6)
  • Structure: A simple chromanone with a methoxy group at position 5.
  • Key Difference : Absence of the spiro-dihydrofuran moiety.
(b) 5-Hydroxy-3-(4-hydroxy-2-methoxyphenyl)-7-methoxy-2,3-dihydro-4H-chromen-4-one
  • Structure: Features a dihydrochromenone core with hydroxyl and methoxy substituents on both aromatic rings.
  • Key Difference: No spiro junction; instead, a phenyl group is attached at position 3.
  • Implications : Enhanced hydrogen-bonding capacity from hydroxyl groups may improve solubility but reduce lipophilicity relative to the spiro compound .
(c) 4´,7-Dihydroxy-3´-methoxy-8-methyl-4-phenyl-chroman-2-one
  • Structure : Chroman-2-one (instead of chroman-4-one) with a phenyl group at position 4.
  • Key Difference : Ketone at position 2 and additional methyl substitution.
  • Implications : The chroman-2-one scaffold may exhibit distinct reactivity and biological target preferences .

Furan-Containing Analogs

(a) 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one
  • Structure: Furanone fused to indole and methoxyphenyl groups.
  • Key Difference: Non-spiro furanone system with heteroaromatic substituents.
  • Implications : The indole moiety may confer fluorescence or π-π stacking interactions absent in the spirochromane target .
(b) Spiro Pyrrolidine-Thieno[2,3-c]furan Derivatives
  • Structure: Combines pyrrolidine and thienofuran in a spiro arrangement.
  • Key Difference : Sulfur-containing heterocycle instead of dihydrofuran.
  • Implications : Thiophene’s electron-rich nature could influence redox properties and binding to sulfur-seeking biological targets .

Physicochemical and Pharmacological Comparisons

Solubility and Bioavailability

  • Target Compound : The methoxy group at position 7 balances lipophilicity, while the spiro system may reduce solubility compared to hydroxyl-rich analogs like 5,7-dihydroxyspirochromane .
  • Non-Spiro Chromanones: Derivatives with hydroxyl groups (e.g., 5-hydroxy-3-(4-hydroxy-2-methoxyphenyl)-7-methoxy-2,3-dihydro-4H-chromen-4-one) exhibit higher aqueous solubility (e.g., SAS <3.5) and bioavailability (0.55–0.56) due to hydrogen-bonding capacity .

Biological Activity

7-Methoxy-4',5'-dihydro-2'H-spiro[chromane-2,3'-furan]-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory domains. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique spiro structure that combines chromane and furan moieties. Its molecular formula is C14H16O4C_{14}H_{16}O_4 with a molecular weight of 248.27 g/mol. The presence of the methoxy group at the 7-position is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound exhibits cytotoxic effects against various cancer cell lines through multiple mechanisms:

  • Cell Proliferation Inhibition : Research has demonstrated that this compound can inhibit the proliferation of cancer cells, with IC50 values indicating effective concentrations that vary depending on the cell line tested. For instance, in a study involving different flavanone derivatives, the compound showed significant antiproliferative activity against colorectal cancer cells (Caco-2 and HT-29) with IC50 values around 10 µM higher than other derivatives tested .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) production, leading to mitochondrial dysfunction and activation of pro-apoptotic pathways. The hyperpolarization of mitochondrial membranes observed in treated cells suggests that oxidative stress plays a pivotal role in its anticancer effects .
  • Cell Cycle Arrest : Studies indicate that this compound can cause cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell division and proliferation .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound also exhibits anti-inflammatory effects . It has been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes. This dual functionality enhances its therapeutic potential for treating various diseases beyond cancer.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

  • Methoxy Group : The presence of the methoxy group at position 7 is essential for enhancing anticancer activity.
  • Substituents on Aromatic Rings : Variations in substituents on the aromatic rings can alter the interaction with biological targets, affecting both potency and selectivity against different cancer types .

Case Studies

  • In Vitro Studies : A series of in vitro assays conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell growth with varying degrees depending on the specific cellular context. Notably, it was more effective against leukemia cell lines compared to solid tumors.
  • Mechanistic Insights : Detailed mechanistic studies using flow cytometry and Western blotting have elucidated the pathways involved in apoptosis induction and cell cycle arrest, confirming that ROS generation is a key player in mediating these effects .

Q & A

Basic Research Questions

Q. What are the primary methods for structural elucidation of 7-Methoxy-4',5'-dihydro-2'H-spiro[chromane-2,3'-furan]-4-one, and how are crystallographic challenges addressed?

  • Methodology : Combine spectroscopic techniques (e.g., 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR) with X-ray crystallography. For crystallographic refinement, use SHELXL to resolve twinning or disordered atoms. Validate hydrogen bonding patterns via graph-set analysis to ensure structural integrity .
  • Data Interpretation : Cross-reference NMR shifts with density functional theory (DFT) calculations to confirm spiro junction geometry.

Q. What standard synthetic routes are employed for spirochromane-furan derivatives like this compound?

  • Methodology : Utilize multi-component reactions (MCRs) or transition-metal-catalyzed spirocyclization (e.g., nickel or palladium catalysts). For example, adapt protocols from enantioselective spirocyclization of lactones, ensuring anhydrous conditions and inert atmospheres .
  • Purification : Employ flash column chromatography (e.g., 10% EtOAc/toluene gradient) and validate purity via HPLC or mass spectrometry.

Q. How is the solubility and stability of spiro compounds optimized for experimental use?

  • Methodology : Prepare hydrochloride salts to enhance aqueous solubility. Characterize stability under varying pH and temperature using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can synthetic yields of spirochromane-furan derivatives be improved, particularly in enantioselective reactions?

  • Catalyst Optimization : Screen chiral ligands (e.g., SL-M001-1 or SL-M009-1) in nickel-catalyzed α-spirocyclization. Adjust solvent polarity (e.g., THF vs. toluene) and reaction time to maximize enantiomeric excess (ee) .
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and minimize side reactions.

Q. What strategies resolve contradictions in crystallographic data, such as conflicting hydrogen-bonding patterns or unit cell parameters?

  • Data Validation : Cross-validate using multiple datasets (e.g., synchrotron vs. lab-source X-ray). Apply Hirshfeld surface analysis to quantify intermolecular interactions and compare with graph-set trends from similar spiro compounds .
  • Software Robustness : Leverage SHELXTL for refinement despite limitations in handling high disorder; supplement with PLATON for symmetry checks .

Q. How can computational modeling predict the bioactivity of spirochromane-furan derivatives?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinases or GPCRs). Validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns runs in GROMACS) .
  • QSAR Studies : Correlate substituent effects (e.g., methoxy positioning) with activity using CoMFA or CoMSIA models.

Q. What experimental designs mitigate challenges in evaluating biological activity, such as low bioavailability or off-target effects?

  • In Vitro Assays : Prioritize cell permeability via Caco-2 monolayer assays. Use fluorescence-based assays (e.g., FLIPR for calcium signaling) to screen for target engagement .
  • Metabolic Stability : Pre-treat compounds with liver microsomes (human/rat) to identify metabolic hotspots via LC-QTOF-MS.

Methodological Notes

  • Crystallography : Always deposit refined structures in the Cambridge Structural Database (CSD) to enable meta-analyses of spiro compound trends .
  • Synthesis : Document reaction scalability (mg to gram scale) and catalyst turnover numbers (TON) to guide future industrial translation .
  • Data Reproducibility : Archive raw spectral and crystallographic data in FAIR-compliant repositories (e.g., Zenodo) for peer validation.

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